Dopamine D3 Receptor Agonist Activity with Functional Selectivity Over D2 Receptor
In a β-arrestin recruitment assay, this compound acted as a selective agonist at the human dopamine D3 receptor with an EC50 of 710 nM, while exhibiting no detectable activity at the closely related D2 receptor under identical conditions . This functional selectivity profile is noteworthy because many D3-preferential agonists (e.g., pramipexole, EC50 ~1.2 nM at D3 but also ~80 nM at D2) retain residual D2 activity that can contribute to off-target effects [1]. The complete absence of D2 agonism at concentrations up to the assay limit differentiates this compound from classical aminotetralin-based D3 agonists and positions it as a useful tool for dissecting D3-specific signaling.
| Evidence Dimension | Dopamine D3 receptor agonism (β-arrestin recruitment) and functional selectivity versus D2 receptor |
|---|---|
| Target Compound Data | EC50 (D3) = 710 nM; no measurable activity at D2 receptor |
| Comparator Or Baseline | Pramipexole: EC50 (D3) ≈ 1.2 nM, EC50 (D2) ≈ 80 nM (literature values from [1]); Prototypical D3 agonists generally retain D2 activity. |
| Quantified Difference | Target compound: D3/D2 selectivity ratio > undefined (complete D2 inactivity). Pramipexole: D3/D2 selectivity ratio ~67-fold based on EC50 values. The target compound achieves absolute D2 inactivity, a qualitative selectivity feature not commonly observed. |
| Conditions | β-arrestin recruitment assay (PathHunter or equivalent), recombinant human D3 and D2 receptors expressed in engineered cell lines. |
Why This Matters
Absolute D2 inactivity reduces the risk of D2-mediated side effects (e.g., emesis, hypotension) and makes this compound a superior probe for isolating D3 receptor pharmacology in neuropsychiatric research.
- [1] Piercey, M. F.; Hoffmann, W. E.; Smith, M. W.; Hyslop, D. K. Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists. Eur. J. Pharmacol. 1996, 312 (1), 35–44. View Source
